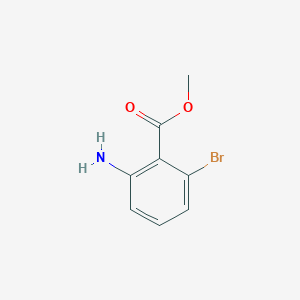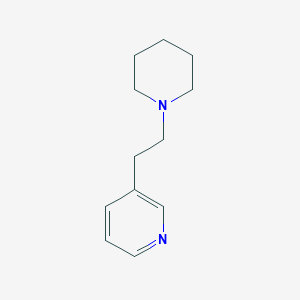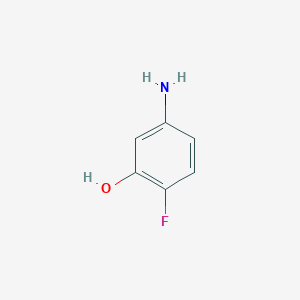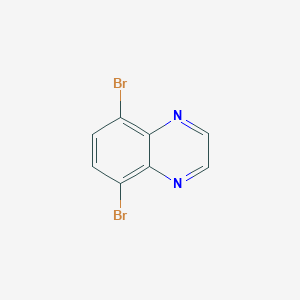
5,8-二溴喹喔啉
描述
5,8-Dibromoquinoxaline is a chemical compound with the molecular formula C8H4Br2N2 . It has an average mass of 287.939 Da and a mono-isotopic mass of 285.874115 Da .
Synthesis Analysis
The synthesis of 5,8-Dibromoquinoxaline involves a reaction with bromine in acetonitrile for 25 hours under reflux conditions in an inert atmosphere . The reaction is monitored by TLC or 1H NMR spectroscopy . After the desired time, the reaction mixture is allowed to cool to room temperature and the solvent is removed under reduced pressure . The mixture is then diluted with a saturated solution of sodium carbonate and extracted with ethyl acetate . The combined organic layers are washed with water, dried over Na2SO4, and concentrated . The crude product is then purified .Molecular Structure Analysis
The molecular structure of 5,8-Dibromoquinoxaline consists of a quinoxaline core, which is a type of heterocyclic compound . This core is substituted at the 5 and 8 positions with bromine atoms .Chemical Reactions Analysis
5,8-Dibromoquinoxaline can undergo various chemical reactions. For example, it can be used in the synthesis of conjugated polymers via the alternate copolymerization of the electron-donating monomer benzodithiophene (BDT) and three different electron-accepting monomers .Physical And Chemical Properties Analysis
5,8-Dibromoquinoxaline is a solid substance with a melting point of 198-203°C (dec.) . It has a predicted boiling point of 352.5±37.0 °C and a predicted density of 2.022±0.06 g/cm3 . It should be stored in a dark place, under an inert atmosphere, at room temperature .科学研究应用
Optoelectronics
- Scientific Field : Optoelectronics
- Application Summary : 5,8-Dibromoquinoxaline is used in the synthesis of small molecules with multiple electron-donating moieties. These molecules have special solvatochromic and optoelectronic features .
- Methods of Application : Two multifunctional quinoxaline containing small molecules (designated as: SD-1 and SD-2) composed of electron-donating (D) moieties both in vertical and horizontal directions to an electron-accepting (A) quinoxaline at the central position have been synthesized . Photovoltaic cells (PVCs) and organic light-emitting diodes (OLEDs) were fabricated from SD-1 and SD-2 by solution processing (i.e. spin-coating) .
- Results or Outcomes : PVCs with a structure of ITO/PEDOT:PSS/SD-1 or SD-2:PC71BM/Al show the power conversion efficiencies of 0.31% and 0.45%, respectively. OLEDs with a structure of ITO/PEDOT:PSS/SD-1orSD-2/LiF/Alexhibitamaximumluminance(efficiency)of7.42cd/m2 (0.034cd/A) and48.84cd/m2 (0.032cd/A)withaturn-onvoltageof3.6and2.4V,respectively .
Photovoltaic Performance Improvement
- Scientific Field : Polymer Chemistry
- Application Summary : 5,8-Dibromoquinoxaline is used in the synthesis of new quinoxaline-based conjugated polymers. These polymers are designed to improve the photovoltaic performance of solar cells .
- Methods of Application : Two new quinoxaline derivatives were synthesized: 2,3-bis(n-octylthiomethyl)-5,8-dibromoquinoxaline (QS) and 2,3-bis[(5-octylthio)thiophen-2-yl]-5,8-dibromoquinoxaline (QTS). Additionally, three new donor–acceptor (D–A) copolymers were designed from the view of extending the length of conjugated side chain and reducing the steric hindrance of building blocks .
- Results or Outcomes : The optimized polymer solar cell of PTQTS:PC61BM achieved a power conversion efficiency (PCE) of 3.73% with Voc of 0.76 V, Jsc of 9.41 mA cm−2 and FF of 52.33% under an AM 1.5 G solar simulator with an intensity of 100 mW cm−2 .
Electrochemical and Electrochromic Properties
- Scientific Field : Electrochemistry
- Application Summary : 5,8-Dibromoquinoxaline is used in the synthesis of donor–acceptor type π-conjugated polymers. These polymers exhibit unique electrochemical and electrochromic properties .
- Methods of Application : Three donor–acceptor type π-conjugated polymers were synthesized electrochemically. These polymers contain the 2,3-di(2-pyridyl) quinoxaline moiety in the backbone as the acceptor unit and different thiophene derivatives as donor units .
- Results or Outcomes : All three polymers can undergo both p- and n-type doping processes. They exhibit different colors in the reduced, neutral, and oxidation states. PPETQ and PPBTQ revealed excellent optical contrasts of 80.3% and 78.2%, respectively, in the NIR region .
Conjugated Polymers for Solar Cells
- Scientific Field : Polymer Chemistry
- Application Summary : 5,8-Dibromoquinoxaline is used in the synthesis of new quinoxaline-based conjugated polymers. These polymers are designed to improve the photovoltaic performance of solar cells .
- Methods of Application : Two new quinoxaline derivatives were synthesized: 2,3-bis(n-octylthiomethyl)-5,8-dibromoquinoxaline (QS) and 2,3-bis[(5-octylthio)thiophen-2-yl]-5,8-dibromoquinoxaline (QTS). Additionally, three new donor–acceptor (D–A) copolymers were designed from the view of extending the length of conjugated side chain and reducing the steric hindrance of building blocks .
- Results or Outcomes : The optimized polymer solar cell of PTQTS:PC61BM achieved a power conversion efficiency (PCE) of 3.73% with Voc of 0.76 V, Jsc of 9.41 mA cm−2 and FF of 52.33% under an AM 1.5 G solar simulator with an intensity of 100 mW cm−2 .
Electrochromic Properties
- Scientific Field : Electrochemistry
- Application Summary : 5,8-Dibromoquinoxaline is used in the synthesis of donor–acceptor type π-conjugated polymers. These polymers exhibit unique electrochemical and electrochromic properties .
- Methods of Application : Three donor–acceptor type π-conjugated polymers were synthesized electrochemically. These polymers contain the 2,3-di(2-pyridyl) quinoxaline moiety in the backbone as the acceptor unit and different thiophene derivatives as donor units .
- Results or Outcomes : All three polymers can undergo both p- and n-type doping processes. They exhibit different colors in the reduced, neutral, and oxidation states. PPETQ and PPBTQ revealed excellent optical contrasts of 80.3% and 78.2%, respectively, in the NIR region .
安全和危害
5,8-Dibromoquinoxaline is classified as Acute toxicity - Category 3, Oral; Skin irritation, Category 2; Serious eye damage, Category 1; Specific target organ toxicity – single exposure, Category 3 . It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
5,8-dibromoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-5-1-2-6(10)8-7(5)11-3-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZBXKVJNVNNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Br)N=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60467892 | |
| Record name | 5,8-dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-Dibromoquinoxaline | |
CAS RN |
148231-12-3 | |
| Record name | 5,8-dibromoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60467892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,8-Dibromoquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


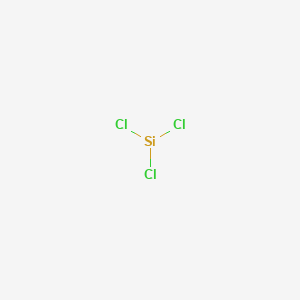
![3-Ethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B189836.png)
![4-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B189837.png)
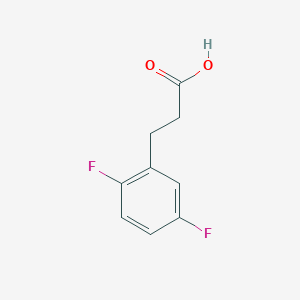
![6-Hydroxy-1,1-dioxo-1l6-[1,4]thiazepane-4-carboxylic acid tert-butyl ester](/img/structure/B189840.png)

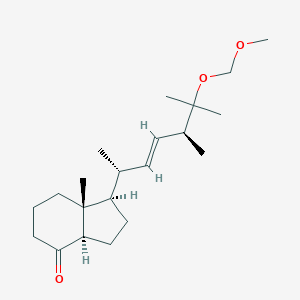
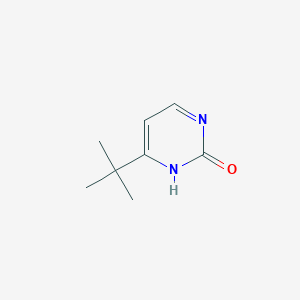
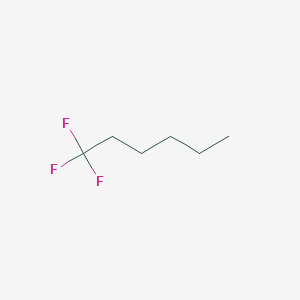
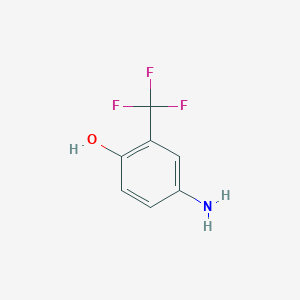
![[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-Methoxy-5-oxopentan-2-yl]-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B189852.png)
